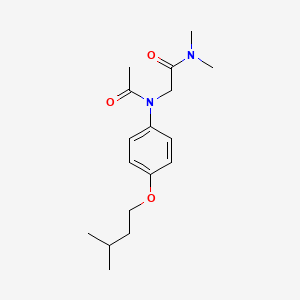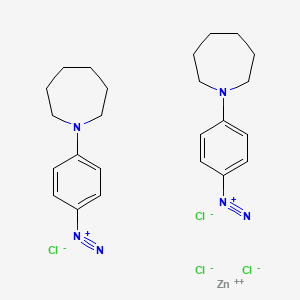
zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride is a complex chemical compound with the molecular formula C24H32Cl4N6Zn It is known for its unique structure, which includes a zinc ion coordinated with a diazonium group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride typically involves the reaction of 4-(azepan-1-yl)benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Diazotization: The primary amine group of 4-(azepan-1-yl)aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Complexation: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Complexation Reactions: The zinc ion can form complexes with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, hydroxides, and amines. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas are used under controlled conditions.
Complexation Reactions: Ligands such as phosphines, amines, and thiols are used to form complexes with the zinc ion.
Major Products Formed
Substitution Reactions: Substituted benzenes and azepanes.
Reduction Reactions: 4-(azepan-1-yl)aniline.
Complexation Reactions: Various zinc-ligand complexes.
Scientific Research Applications
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride involves its interaction with molecular targets through its diazonium and zinc components. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The zinc ion can coordinate with various ligands, influencing enzymatic activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(hexahydro-1H-azepin-1-yl)benzenediazonium tetrachlorozincate: Similar structure but with a different ring configuration.
4-(azepan-1-yl)benzenediazonium trichloride: Similar but with one less chloride ion.
Uniqueness
Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride is unique due to its specific combination of a diazonium group, an azepane ring, and a zinc ion
Properties
CAS No. |
68155-74-8 |
|---|---|
Molecular Formula |
C24H32Cl4N6Zn |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C12H16N3.4ClH.Zn/c2*13-14-11-5-7-12(8-6-11)15-9-3-1-2-4-10-15;;;;;/h2*5-8H,1-4,9-10H2;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
HIUVXTNLUOXESA-UHFFFAOYSA-J |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


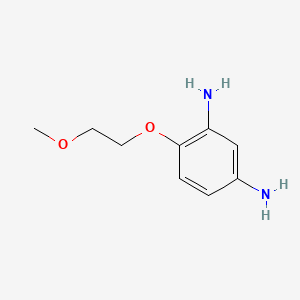

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)

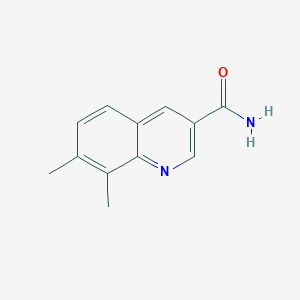

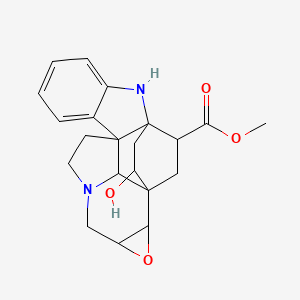
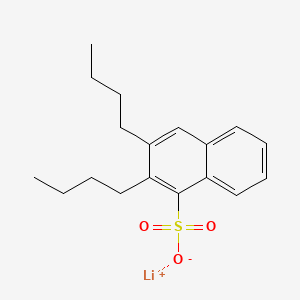
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
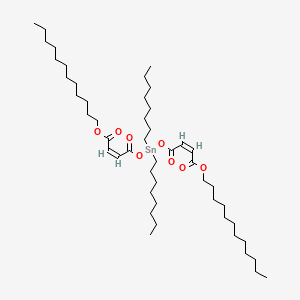
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
